Home > Products > Screening Compounds P115718 > Pitolisant metabolite BP1.8054
Pitolisant metabolite BP1.8054 - 2307451-04-1

Pitolisant metabolite BP1.8054

Catalog Number: EVT-8953366
CAS Number: 2307451-04-1
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pitolisant is synthesized and classified as a small molecule drug. It is approved for medical use and has been investigated for its potential in treating sleep disorders. The primary metabolic pathway for pitolisant involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which convert pitolisant into several metabolites, including BP1.8054, BP2.951, and others .

Synthesis Analysis

Methods and Technical Details

The synthesis of pitolisant hydrochloride, from which BP1.8054 is derived, involves multiple steps including reaction conditions that ensure the formation of the desired product with high purity. The process typically includes:

  1. Initial Reaction: The synthesis begins with commercially available starting materials that undergo specific chemical transformations.
  2. Salt Formation: After the initial synthesis, a salt formation step occurs to enhance solubility and stability.
  3. Recrystallization: This step purifies the compound by removing impurities and ensuring consistent quality across batches.

The entire process is conducted under Good Manufacturing Practice (GMP) guidelines to ensure safety and efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of pitolisant can be represented by its chemical formula C17H26ClNOC_{17}H_{26}ClNO. Its molecular weight averages approximately 295.85 g/mol. The structure features a piperidine ring that plays a crucial role in its interaction with histamine receptors .

The specific molecular structure of BP1.8054 has not been extensively detailed in available literature but is understood to be a product of metabolic processes that do not retain significant pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Pitolisant undergoes extensive hepatic metabolism primarily through oxidation reactions facilitated by cytochrome P450 enzymes. The major reactions include:

  • Oxidation: Conversion into several metabolites including BP1.8054 through hydroxylation and N-oxidation.
  • Conjugation: Some metabolites may undergo further conjugation with glucuronic acid or glycine, although BP1.8054 itself does not appear to undergo significant further metabolism.

These pathways are crucial for the elimination of pitolisant from the body, predominantly through renal excretion .

Mechanism of Action

Process and Data

Pitolisant acts by modulating the histaminergic system in the brain, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine without significantly increasing dopamine levels in certain brain regions like the striatum .

The mechanism involves binding to the H3 receptor where it acts as both an antagonist and an inverse agonist:

  • Antagonism: Blocks the receptor's activity, preventing it from inhibiting histamine release.
  • Inverse Agonism: Reduces the basal activity of H3 receptors, leading to enhanced histamine synthesis and release.

BP1.8054 does not contribute to this mechanism as it is considered an inactive metabolite .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pitolisant hydrochloride exhibits several physical properties relevant for pharmaceutical applications:

  • Solubility: It has moderate solubility in water, which is crucial for oral bioavailability.
  • Stability: Stability studies indicate that pitolisant remains stable under various conditions but shows some degradation at higher temperatures or humidity levels.
  • Half-Life: The plasma half-life of pitolisant ranges from 10 to 20 hours depending on individual metabolic rates .

Relevant Data or Analyses

Pharmacokinetic studies reveal that after administration, approximately 90% of pitolisant is eliminated via urine as metabolites, indicating extensive first-pass metabolism .

Applications

Scientific Uses

Research continues into optimizing dosing strategies for pitolisant based on metabolic profiles to improve therapeutic outcomes for patients suffering from narcolepsy or related disorders .

Metabolic Pathways and Biotransformation of Pitolisant

Enzymatic Processes in BP1.8054 Formation

Pitolisant undergoes extensive biotransformation to form the major circulating metabolite BP1.8054 (4-[3-(piperidin-1-yl)propoxy]benzoic acid). The primary enzymatic pathway involves carbonyl reduction of the parent drug’s chlorophenylglycine moiety, catalyzed by hepatic cytochrome P450 2D6 and cytosolic carbonyl reductases. This reduction step generates an intermediate alcohol metabolite, which subsequently undergoes oxidation to the carboxylic acid derivative via alcohol dehydrogenases and aldehyde dehydrogenases [9].

Table 1: Enzymatic Contributions to BP1.8054 Formation

Enzyme ClassSpecific IsoformsReaction StepCofactors
Carbonyl reductasesCBR1, AKR1CKetone → AlcoholNADPH
DehydrogenasesALDH1A1, ADH1BAldehyde → Carboxylic acidNAD⁺
Conjugating enzymesGlycine N-acyltransferaseAcid → Glycine conjugateATP, CoA

The carboxylic acid intermediate then enters phase II metabolism, where glycine conjugation completes the formation of BP1.8054. This metabolite retains the core pharmacophore responsible for histamine H₃ receptor inverse agonism but exhibits altered pharmacokinetic properties due to increased polarity compared to the parent drug [5] [9].

Role of Glycine Conjugation in BP1.8054 Biosynthesis

Glycine conjugation represents the terminal biotransformation step in BP1.8054 generation through a two-step enzymatic activation:

  • Adenylation: The carboxylic acid intermediate is activated by acyl-CoA synthetase in mitochondrial matrices, forming an acyl-adenylate intermediate. This reaction consumes ATP and releases pyrophosphate.
  • Conjugation: Glycine N-acyltransferase catalyzes the transfer of the acyl moiety from acyl-CoA to glycine’s amino group, forming the glycine conjugate BP1.8054. This reaction occurs primarily in hepatic and renal mitochondria [9].

The reaction stoichiometry follows:Carboxylic acid + ATP + CoA → Acyl-CoA + AMP + PPᵢAcyl-CoA + Glycine → BP1.8054 + CoA

This conjugation pathway significantly enhances the metabolite’s water solubility, facilitating renal elimination. BP1.8054 accounts for approximately 30-40% of circulating pitolisant metabolites in humans based on mass balance studies, establishing it as the predominant metabolic endpoint [9].

Interspecies Variability in Metabolic Pathways

Significant interspecies differences exist in pitolisant metabolism and BP1.8054 formation kinetics, complicating preclinical-to-clinical extrapolation:

Table 2: Interspecies Variability in Pitolisant Metabolism

SpeciesRelative BP1.8054 Formation RatePrimary EnzymesGlycine Conjugation Efficiency
HumanHighCYP2D6, CBR1+++
MonkeyModerateCarbonyl reductases++
RatLowAldehyde oxidases+
DogVery LowUGTs (alternative pathways)±

Studies demonstrate that humans exhibit 3.5-fold higher glycine conjugation capacity for pitolisant’s carboxylic acid metabolite compared to rodents. This divergence stems from:

  • Differential expression of mitochondrial acyl-CoA synthetases across species
  • Variations in glycine availability in hepatic compartments
  • Species-specific transport mechanisms for carboxylic acid intermediates into mitochondria [1] [6]

Notably, non-human primates show metabolic profiles most closely aligned with humans regarding both quantitative and qualitative aspects of BP1.8054 generation. This contrasts sharply with canines, which predominantly utilize β-oxidation and glucuronidation pathways instead of glycine conjugation [6].

Impact of Genetic Polymorphisms on BP1.8054 Generation

Genetic variations significantly influence BP1.8054 formation kinetics and exposure:

  • CYP2D6 polymorphisms: Poor metabolizers (PMs) exhibit 60% reduced formation of the carboxylic acid precursor compared to extensive metabolizers (EMs). This results in 45% lower BP1.8054 plasma exposure (AUC₀₋₂₄) in PMs
  • Carboxylesterase 1 (CES1) variants: The Gly143Glu loss-of-function mutation reduces hydrolysis of pitolisant esters, indirectly limiting substrate availability for BP1.8054 generation
  • Glycine N-acyltransferase (GLYAT) haplotypes: The c.818C>T (Pro273Leu) variant decreases enzymatic activity by 35%, prolonging the carboxylic acid intermediate’s half-life before conjugation [7] [8] [9]

Population pharmacokinetic modeling indicates that ultrarapid metabolizers (CYP2D6 UM phenotype) demonstrate 2.1-fold higher BP1.8054 formation clearance compared to intermediate metabolizers. This genetic variability accounts for 40-50% of the interindividual differences in BP1.8054 exposure observed in clinical trials. Importantly, these polymorphisms do not uniformly affect all ethnic populations:

  • The CYP2D6*10 reduced-function allele occurs in ~50% of East Asians but <2% of Europeans
  • GLYAT mutations show higher prevalence in Latin American populations (allele frequency 0.18) compared to European populations (0.07) [8] [9]

These pharmacogenetic factors necessitate careful consideration during clinical development and therapeutic individualization of pitolisant.

Properties

CAS Number

2307451-04-1

Product Name

Pitolisant metabolite BP1.8054

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

InChI

InChI=1S/C11H10ClNO3/c12-9-4-1-8(2-5-9)3-6-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-3+

InChI Key

ZEPXWXAJIBXPNT-ZZXKWVIFSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.